molecular formula C14H21N3O4S B4284126 METHYL 3-({[(3-MORPHOLINOPROPYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE

METHYL 3-({[(3-MORPHOLINOPROPYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE

Cat. No.: B4284126
M. Wt: 327.40 g/mol
InChI Key: KAAQIFXNYJRSNA-UHFFFAOYSA-N
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Description

Methyl 3-[({[3-(4-morpholinyl)propyl]amino}carbonyl)amino]-2-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a morpholine group, and a carbamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-({[(3-MORPHOLINOPROPYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method involves the reaction of 3-(4-morpholinyl)propylamine with methyl 3-amino-2-thiophenecarboxylate under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as carbodiimide to facilitate the formation of the carbamoyl linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The production process would also incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[({[3-(4-morpholinyl)propyl]amino}carbonyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbamoyl group to an amine.

    Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[({[3-(4-morpholinyl)propyl]amino}carbonyl)amino]-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 3-({[(3-MORPHOLINOPROPYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-({[3-(4-morpholinyl)propyl]carbamoyl}amino)-2-thiophenecarboxylate
  • 3-Methyl-1-{[3-(4-morpholinyl)propyl]amino}-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile
  • 3-Methyl-8-{[3-(4-morpholinyl)propyl]amino}-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

Methyl 3-[({[3-(4-morpholinyl)propyl]amino}carbonyl)amino]-2-thiophenecarboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in certain applications.

Properties

IUPAC Name

methyl 3-(3-morpholin-4-ylpropylcarbamoylamino)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-20-13(18)12-11(3-10-22-12)16-14(19)15-4-2-5-17-6-8-21-9-7-17/h3,10H,2,4-9H2,1H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAQIFXNYJRSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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